molecular formula C12H26N2O B14144849 Decanamide, N-(2-aminoethyl)- CAS No. 104538-36-5

Decanamide, N-(2-aminoethyl)-

Cat. No.: B14144849
CAS No.: 104538-36-5
M. Wt: 214.35 g/mol
InChI Key: MWFLNNAZJIIHAX-UHFFFAOYSA-N
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Description

Decanamide, N-(2-aminoethyl)- is an aliphatic amide derivative characterized by a decanoyl (10-carbon) chain linked to a 2-aminoethylamine group. Its molecular formula is C₁₂H₂₅N₂O, and it serves as a structural motif in surfactants, pharmaceutical intermediates, and bioactive molecules. The compound’s primary functional groups—the amide bond and terminal amine—enable hydrogen bonding and ionic interactions, influencing solubility, stability, and biological activity .

Properties

IUPAC Name

N-(2-aminoethyl)decanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-12(15)14-11-10-13/h2-11,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFLNNAZJIIHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480421
Record name Decanamide, N-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104538-36-5
Record name Decanamide, N-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method involves the reaction of decanoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or carbodiimide. The reaction typically occurs under reflux conditions to facilitate the formation of the amide bond.

    Acyl Chloride Method: Another method involves converting decanoic acid to decanoyl chloride using reagents like oxalyl chloride or thionyl chloride. The decanoyl chloride is then reacted with 2-aminoethanol to form Decanamide, N-(2-aminoethyl)-.

Industrial Production Methods: Industrial production often employs the acyl chloride method due to its efficiency and higher yield. The process involves large-scale reactors where decanoic acid is first converted to decanoyl chloride, followed by the addition of 2-aminoethanol under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Decanamide, N-(2-aminoethyl)- can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Nitroso derivatives or oxides.

    Reduction: Primary amines.

    Substitution: Halogenated amides or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound in drug development.
  • Studied for its antimicrobial properties.

Medicine:

  • Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.

Industry:

  • Utilized in the production of surfactants and emulsifiers.
  • Employed in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of Decanamide, N-(2-aminoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Aliphatic Amides with Varied Chain Lengths

Example Compounds :

  • Dodecanamide, N-(2-aminoethyl)- (C₁₄H₂₉N₂O): Features a 12-carbon chain.
  • Octadecenamide, N-(2-aminoethyl)- (C₁₈H₃₅N₂O): 18-carbon chain with unsaturation .

Key Findings :

  • Solubility : Longer aliphatic chains (e.g., dodecanamide) reduce aqueous solubility due to increased hydrophobicity.
  • Biological Activity: In cannabinoid receptor studies, longer chains (e.g., arachidonylamide) showed higher receptor affinity than shorter analogs .
  • Applications : Decanamide derivatives are preferred in surfactants for balanced hydrophile-lipophile properties, while longer chains are used in lipid-based drug delivery .

Substituent Modifications: Aminoethyl vs. Hydroxyethyl

Example Compounds :

  • Decanamide, N-(2-hydroxyethyl)- (C₁₂H₂₅NO₂): Hydroxyethyl substituent instead of aminoethyl .
  • N-(2-Hydroxyethyl)arachidonylamide : Bioactive analog with CB1 receptor affinity .

Key Findings :

  • Receptor Binding: Replacing the amino group with hydroxyl (e.g., in arachidonylamides) increases CB1 receptor affinity by 3–5 fold. Hydrogen bonding via the hydroxyl group enhances interactions .
  • Surfactant Efficacy: Hydroxyethyl derivatives (e.g., Sodium Caproamphohydroxypropylsulfonate) exhibit superior foaming and emulsifying properties compared to aminoethyl variants due to ionic sulfonate/carboxylate groups .

Aromatic vs. Aliphatic Backbones

Example Compound :

  • Benzamide, N-(2-aminoethyl)- (C₉H₁₂N₂O): Aromatic benzamide core .

Key Differences :

  • Rigidity : The benzene ring in benzamide derivatives introduces steric hindrance and planar rigidity, affecting molecular stacking and solubility.
  • Applications : Benzamide derivatives are utilized in pharmaceuticals (e.g., enzyme inhibitors), whereas aliphatic decanamide analogs are common in surfactants and agrochemicals .

Surfactant Derivatives with Ionic Groups

Example Compounds :

  • Sodium Caproamphohydroxypropylsulfonate : Contains sulfonate and hydroxypropyl groups .
  • Sodium Caproamphopropionate : Carboxylate-functionalized surfactant .

Comparison :

  • Performance : Sulfonate derivatives show higher thermal stability and salt tolerance, while carboxylates excel in biodegradability.
  • Synthesis: Aminoethyl-based surfactants require additional steps for sulfonation/carboxylation, increasing production costs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituent Function/Application Notable Property Reference
Decanamide, N-(2-aminoethyl)- C₁₂H₂₅N₂O 2-Aminoethyl Surfactant intermediate Moderate CB1 receptor affinity
Decanamide, N-(2-hydroxyethyl)- C₁₂H₂₅NO₂ 2-Hydroxyethyl Surfactant Enhanced emulsification
Benzamide, N-(2-aminoethyl)- C₉H₁₂N₂O 2-Aminoethyl Pharmaceutical intermediate Aromatic rigidity improves binding
Sodium Caproamphohydroxypropylsulfonate C₁₆H₃₃N₂O₅S·Na Sulfonate, hydroxy Industrial surfactant High salt tolerance

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